4,4,4-Trifluorobutanoyl chloride

Medicinal Chemistry ADME Lipophilicity

4,4,4-Trifluorobutanoyl chloride (CAS 406-91-7) is a fluorinated acyl chloride that serves as a key reagent for introducing the 4,4,4-trifluorobutanoyl moiety into target molecules. Its core utility stems from the strongly electron-withdrawing trifluoromethyl (CF3) group, which enhances electrophilicity at the carbonyl carbon and confers increased lipophilicity (LogP 2.09430) relative to non-fluorinated analogs.

Molecular Formula C4H4ClF3O
Molecular Weight 160.52 g/mol
CAS No. 406-91-7
Cat. No. B1317544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluorobutanoyl chloride
CAS406-91-7
Molecular FormulaC4H4ClF3O
Molecular Weight160.52 g/mol
Structural Identifiers
SMILESC(CC(F)(F)F)C(=O)Cl
InChIInChI=1S/C4H4ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H2
InChIKeyMEWIPRPYWOTKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluorobutanoyl chloride (CAS 406-91-7): A Fluorinated Acyl Chloride for Enhanced Lipophilicity and Metabolic Stability in Synthesis


4,4,4-Trifluorobutanoyl chloride (CAS 406-91-7) is a fluorinated acyl chloride that serves as a key reagent for introducing the 4,4,4-trifluorobutanoyl moiety into target molecules . Its core utility stems from the strongly electron-withdrawing trifluoromethyl (CF3) group, which enhances electrophilicity at the carbonyl carbon and confers increased lipophilicity (LogP 2.09430) relative to non-fluorinated analogs . This combination of high reactivity and distinct physicochemical properties makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly where improved metabolic stability and membrane permeability are sought [1].

Why 4,4,4-Trifluorobutanoyl chloride Cannot Be Replaced by Generic Acyl Chlorides


Generic substitution of 4,4,4-trifluorobutanoyl chloride with non-fluorinated acyl chlorides (e.g., butanoyl chloride) or alternative fluorinating reagents is not chemically or functionally equivalent. The strongly electron-withdrawing CF3 group fundamentally alters both the reactivity and the product profile. Quantitatively, the CF3 group imparts a LogP of 2.09, a nearly 0.5 unit increase over its non-fluorinated analog butanoyl chloride, significantly impacting the lipophilicity and thus the ADME properties of derived compounds . Furthermore, the electron-withdrawing effect enhances the electrophilicity of the acyl chloride, enabling reactions under different conditions and with different outcomes [1]. The specific combination of an electrophilic acyl chloride with a terminal CF3 group is a precise chemical tool for constructing molecules with defined physicochemical and biological profiles [2].

Quantitative Differentiation of 4,4,4-Trifluorobutanoyl chloride: A Head-to-Head Evidence Guide


Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated Acyl Chlorides

The introduction of the trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated analogs. 4,4,4-Trifluorobutanoyl chloride has a reported experimental LogP of 2.09430 , whereas its non-fluorinated analog, butanoyl chloride, has a LogP of approximately 1.5-1.6 . This ~0.5 unit increase is a well-established property of the CF3 group and directly translates to enhanced membrane permeability and metabolic stability in derived drug candidates [1].

Medicinal Chemistry ADME Lipophilicity

Reduced Boiling Point and Volatility Compared to Non-Fluorinated Analog

Despite having a higher molecular weight (160.52 g/mol) than its non-fluorinated analog butanoyl chloride (106.55 g/mol), 4,4,4-trifluorobutanoyl chloride exhibits a lower boiling point. The predicted boiling point for 4,4,4-trifluorobutanoyl chloride is 86.0±35.0 °C , whereas the experimental boiling point for butanoyl chloride is consistently reported as 101-102 °C [1]. This counterintuitive property is a classic characteristic of fluorinated organic compounds, arising from reduced intermolecular van der Waals interactions due to the low polarizability of fluorine.

Synthesis Process Chemistry Physicochemical Properties

Inversion of Reactivity Profile from Acid to Acyl Chloride

Conversion of 4,4,4-trifluorobutyric acid to its acyl chloride derivative fundamentally alters its chemical utility. The carboxylic acid (LogP ~1.41) [1] is a poor electrophile requiring activation. In contrast, 4,4,4-trifluorobutanoyl chloride is a highly reactive electrophile due to the combined electron-withdrawing effects of the carbonyl and the CF3 group, making it suitable for reactions with weak nucleophiles like amines and alcohols to form amides and esters under mild conditions [2]. This represents a functional group-level transformation enabling a distinct set of synthetic applications.

Synthetic Methodology Electrophilicity Reaction Design

Validated Application in Pyriproxyfen Analog Synthesis for Agrochemical Research

4,4,4-Trifluorobutanoyl chloride is specifically cited for its use in preparing hydrazide derivatives of pyriproxyfen, a known insect growth regulator . This application leverages the compound's ability to introduce a trifluoromethylated acyl group to a hydrazine nucleophile, a transformation not readily achievable with non-fluorinated butanoyl chloride due to the distinct electronic and steric environment conferred by the CF3 group. This specific example provides a validated use case in a patent context, differentiating it from general-purpose acyl chlorides.

Agrochemical Pest Control Hydrazide Synthesis

High-Impact Application Scenarios for 4,4,4-Trifluorobutanoyl chloride in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Optimizing ADME Profiles via LogP Modulation

In lead optimization, replacing a non-fluorinated butanoyl group with a 4,4,4-trifluorobutanoyl group is a well-validated strategy to increase lipophilicity (ΔLogP ~0.5) and metabolic stability. This compound is the reagent of choice for this transformation, enabling the synthesis of amide and ester derivatives with enhanced membrane permeability [1].

Process Chemistry: Leveraging Reduced Boiling Point for Efficient Purification

Despite its higher molecular weight, the lower boiling point of 4,4,4-trifluorobutanoyl chloride (86°C) relative to non-fluorinated analogs (102°C) facilitates its purification and removal via distillation. This property can simplify workup procedures and improve overall process efficiency .

Agrochemical Synthesis: Constructing Fluorinated Pyriproxyfen Analogs

As documented in a Canadian patent, 4,4,4-trifluorobutanoyl chloride is specifically employed to synthesize hydrazide derivatives of the insect growth regulator pyriproxyfen. This application directly stems from the compound's ability to introduce a metabolically robust, lipophilic acyl group to a core scaffold .

Chemical Biology: Acylating Weakly Nucleophilic Amines

The enhanced electrophilicity of 4,4,4-trifluorobutanoyl chloride, driven by the electron-withdrawing CF3 group, makes it effective for acylating amines with reduced nucleophilicity. This is particularly relevant when targeting specific residues in complex biomolecules or when synthesizing sterically hindered amides [2].

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